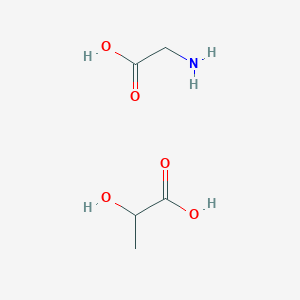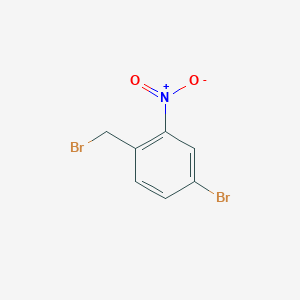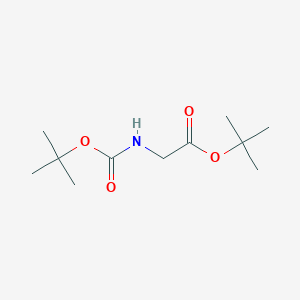
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid with potential applications in various scientific areas. Asymmetric syntheses of this compound have been developed due to its interesting chemical and physical properties, influenced by the trifluoro group and the phenyl group (Soloshonok, Ohkura, & Yasumoto, 2006).
Synthesis Analysis
The synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves asymmetric methods for obtaining its S- and R- enantiomers. One approach includes a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practical application for large-scale synthesis with high chemical yield and enantioselectivity (Soloshonok et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has been explored in detail through various studies. Techniques such as vibrational spectra analysis, potential energy distribution, and quantum chemical computations have been employed to understand its structure and properties (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Chemical Reactions and Properties
The chemical reactions involving 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid highlight its reactivity and application potential in various fields. The compound's amino and carboxy groups enable the formation of tetrazole-containing derivatives, showcasing its versatility in chemical modifications (Putis, Shuvalova, & Ostrovskii, 2008).
Applications De Recherche Scientifique
1. Asymmetric Synthesis
- Application Summary: This compound is used in the asymmetric synthesis of enantiomerically pure derivatives, which are in high demand as bioisostere of leucine moiety in drug design .
- Methods of Application: The method developed for large-scale preparation employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
- Results or Outcomes: The procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
2. Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, are used in the protection of crops from pests .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. DPP-4 Inhibitors
- Application Summary: Boc-®-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, is used in the preparation of DPP-4 inhibitors, including sitagliptin . These inhibitors effectively regulate blood glucose levels in individuals with type 2 diabetes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The application of this compound in the synthesis of DPP-4 inhibitors has shown promising results in the regulation of blood glucose levels .
4. Synthesis of Heterocyclic Compounds
- Application Summary: 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is used as an active intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals . It is particularly suitable for the preparation of trifluoromethyl-substituted heterocyclic compounds, such as uracil derivatives, thiazole derivatives, oxazine derivatives, and pyridine derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of this compound in the synthesis of heterocyclic compounds has expanded the range of available trifluoromethyl-substituted heterocyclic compounds .
5. Synthesis of Chiral α-Tertiary Amines
- Application Summary: Trifluoromethylketimines, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, are used in the enantioselective construction methods of chiral derivatives of α-tertiary amines . These amines are key components of bioactive compounds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of this compound in the synthesis of chiral α-tertiary amines has shown promising results in the development of vital drugs .
6. Preparation of 4-Trifluoromethyl-1,3-Oxazin-6-Ones
- Application Summary: Ethyl 3-amino-4,4,4-trifluorocrotonate, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of this compound in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones has expanded the range of available trifluoromethyl-substituted heterocyclic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBWJOBUKKGCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

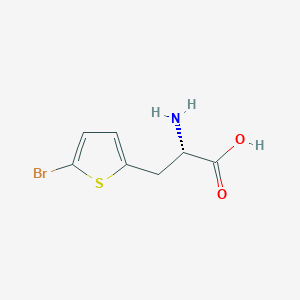
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
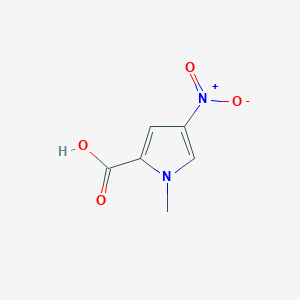

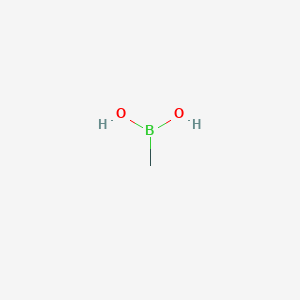

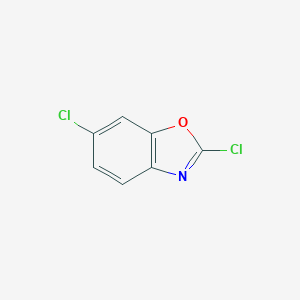
![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)



